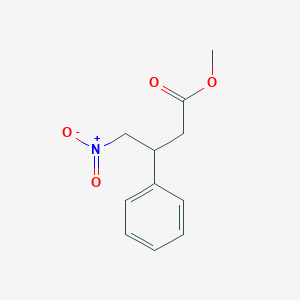

Methyl 4-nitro-3-phenylbutanoate

説明

Methyl 4-nitro-3-phenylbutanoate is a nitro-substituted aromatic ester characterized by a phenyl group at the C3 position and a nitro group (-NO₂) at the C4 position of the butanoate backbone. While direct structural or spectroscopic data for this compound are absent in the provided evidence, its structural analog, methyl 4-amino-3-phenylbutanoate (CID 55296), offers a foundational comparison . The molecular formula of the nitro derivative can be inferred as C₁₁H₁₁NO₄, differing from its amino analog (C₁₁H₁₅NO₂) by the substitution of an amino group (-NH₂) with a nitro group (-NO₂) and the addition of two oxygen atoms. This substitution significantly alters polarity, reactivity, and spectroscopic signatures.

特性

IUPAC Name |

methyl 4-nitro-3-phenylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-16-11(13)7-10(8-12(14)15)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJFQGMLHRHGKEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C[N+](=O)[O-])C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34687-03-1 | |

| Record name | Benzenepropanoic acid, b-(nitromethyl)-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Mechanistic Pathway

The reaction proceeds via two competitive pathways (Scheme 1):

-

Knoevenagel condensation between benzaldehyde and Meldrum’s acid forms a benzylidene intermediate (9a ), which undergoes Michael addition with nitromethane to generate adduct 6a .

-

Alternatively, nitrostyrene (7a ) forms via Henry reaction between benzaldehyde and nitromethane, followed by Michael addition of Meldrum’s acid.

Gas chromatography-mass spectrometry (GC-MS) studies confirmed intermediates 7a , 8a (nitroaldol), and 9a during the reaction (Figures 2A–D). After 24 hours, the γ-nitroester 5a (this compound) dominated the product mixture, with 95% yield after purification.

Optimization and Catalysis

The HT catalyst ([Mg₆Al₂(OH)₁₆]CO₃·4H₂O) proved critical for facilitating both Knoevenagel and Michael steps. Key findings include:

-

Solvent : Ethanol or methanol provided optimal polarity for intermediate stabilization.

-

Temperature : Reflux conditions (78–80°C) ensured complete conversion within 24 hours.

-

Catalyst loading : 50 mg of HT per 3 mL solvent balanced activity and cost.

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) further validated the mechanism, detecting sodium adducts of 9a (m/z 255) and 6a (m/z 316).

Nitro-Mannich Reaction Approach

Patents CN106083685B and CN106083685A detail a two-step nitro-Mannich process for synthesizing 4-nitro-3-phenylbutanoate derivatives, adaptable to methyl ester production.

Reaction Protocol

-

Nitro-Mannich Reaction : Ethyl cinnamate reacts with nitromethane in anhydrous methanol under basic conditions (NaOH, 30% aqueous) to form 4-nitro-3-phenylbutyrate.

-

Esterification : Transesterification with methanol yields the methyl ester.

Table 1: Impact of Molar Ratios on Yield

| Ethyl Cinnamate : Nitromethane | Yield (%) |

|---|---|

| 1:1 | 70 |

| 1:1.2 | 75 |

| 1:1.5 | 68 |

A 1:1.2 ratio maximized yield while minimizing side reactions.

Table 2: Temperature Effects on Yield

| Temperature (°C) | Yield (%) |

|---|---|

| 10–20 | 66 |

| 20–30 | 70 |

| 30–40 | 65 |

| 40–50 | 60 |

Reactions at 20–30°C achieved optimal kinetics without thermal degradation.

Table 3: Base Selection

| Base | Yield (%) |

|---|---|

| NaOH | 70 |

| KOH | 65 |

| LiOH | 58 |

Sodium hydroxide provided superior nucleophilicity for nitromethane activation.

Comparative Analysis of Methods

Efficiency and Scalability

-

MCR Approach :

-

Nitro-Mannich Approach :

化学反応の分析

Types of Reactions

Methyl 4-nitro-3-phenylbutanoate undergoes various chemical reactions, including:

Oxidation: The nitro group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amine group.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate (KMnO4) for oxidation reactions.

Reducing agents: Such as hydrogen gas (H2) in the presence of a palladium catalyst for reduction reactions.

Nucleophiles: Such as sodium methoxide (NaOMe) for substitution reactions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted esters, depending on the specific reaction conditions and reagents used .

科学的研究の応用

Chemistry

Methyl 4-nitro-3-phenylbutanoate serves as a versatile building block in organic synthesis. Its nitro group allows for various chemical transformations, making it useful in the development of complex organic molecules.

Key Reactions :

- Michael Addition : The compound can participate in Michael addition reactions, forming adducts that are precursors to bioactive compounds .

- Reductive Transformations : The nitro group can be selectively reduced to amines, which are valuable in drug development .

Biology

Research indicates potential biological activities associated with this compound, including interactions with biomolecules that may lead to therapeutic applications.

Case Study :

A study investigated the reduction of nitro groups in related compounds, demonstrating that derivatives of this compound could yield compounds with significant biological activity, including potential antidepressant effects .

Medicine

This compound is being explored for its potential in drug development, particularly as a precursor for synthesizing pharmaceuticals.

Applications :

- Antimicrobial Agents : Preliminary studies suggest that derivatives may inhibit Mycobacterium tuberculosis protein-tyrosine-phosphatase B (MptpB), which is crucial for tuberculosis treatment .

Industry

In industrial applications, this compound is utilized as an intermediate in the production of fine chemicals.

Synthesis Methods :

- Large-scale synthesis often employs optimized Michael addition reactions to ensure high yield and purity while minimizing environmental impact through metal-free catalysts.

作用機序

The mechanism of action of Methyl 4-nitro-3-phenylbutanoate involves its interaction with molecular targets and pathways. The nitro group is highly electron-deficient, making it a reactive site for various chemical reactions. The ester group can also participate in nucleophilic substitution reactions, leading to the formation of different products .

類似化合物との比較

Comparison with Similar Compounds

The following analysis compares methyl 4-nitro-3-phenylbutanoate with structurally or functionally related compounds, leveraging data from the provided evidence:

Structural and Functional Group Comparisons

Spectroscopic and Analytical Differences

- NMR/FTIR: The nitro group in this compound would produce strong IR absorption at ~1520–1350 cm⁻¹ (asymmetric and symmetric NO₂ stretching) and distinct deshielding effects in ¹H/¹³C NMR due to electron-withdrawing effects. This contrasts with the amino analog, which shows N-H stretches (~3300 cm⁻¹) and shielded protons near the amino group . Methyl shikimate’s cyclic ester and hydroxyl groups generate multiple FTIR peaks (e.g., O-H at ~3400 cm⁻¹) and complex NMR splitting patterns .

- Chromatographic Behavior: this compound’s polarity would result in longer retention times in reverse-phase HPLC compared to aliphatic esters like methyl octanoate . In GC-MS, diterpene esters (e.g., sandaracopimaric acid methyl ester) fragment into characteristic ions (e.g., m/z 239, 257), whereas nitro-aromatic esters may exhibit unique fragmentation due to the labile nitro group .

生物活性

Methyl 4-nitro-3-phenylbutanoate (CAS No. 34687-03-1) is a nitro compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula : C12H13NO4

- Molecular Weight : 235.24 g/mol

- Functional Groups : Nitro group (-NO2), ester group (-COO-), and a phenyl group.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 150 |

These findings indicate that the compound could be useful in treating infections caused by resistant bacterial strains.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. In vitro studies using human cell lines revealed moderate cytotoxic effects, which are critical for assessing its therapeutic index.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 28 |

The IC50 values suggest that while the compound has some cytotoxic effects, it may still be viable for further development with appropriate modifications to enhance selectivity and reduce toxicity.

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes involved in bacterial metabolism. Specifically, it has been shown to inhibit the activity of certain phosphatases, which are crucial for bacterial survival and virulence.

Case Study: Inhibition of Mycobacterium tuberculosis

A significant case study investigated the inhibition of Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB) using this compound. The study demonstrated that selective inhibition of MptpB led to increased mycobacterial killing in macrophages and reduced infection burden in animal models.

Key findings include:

- Enhanced efficacy when combined with first-line antibiotics like rifampicin and isoniazid.

- Reduction in intracellular survival of M. tuberculosis without prior macrophage activation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Methyl 4-nitro-3-phenylbutanoate, and what are their advantages/limitations?

- Methodology :

- Esterification : React 4-nitro-3-phenylbutanoic acid with methanol using a sulfuric acid catalyst under reflux (60–80°C, 6–8 hours). Monitor completion via TLC (hexane:ethyl acetate, 3:1) .

- Nitration : Introduce the nitro group post-esterification via electrophilic aromatic substitution. Use a nitrating mixture (HNO₃/H₂SO₄) at 0–5°C to minimize by-products. Purify via column chromatography (silica gel, dichloromethane:methanol 95:5) .

- Challenges : Nitration regioselectivity may yield ortho/para isomers; optimize stoichiometry and temperature to favor the 4-nitro position.

Q. How can the purity of this compound be validated, and what analytical techniques are most effective?

- Analytical Workflow :

- HPLC : Use a C18 column with UV detection at 254 nm; retention time ~8.2 min (acetonitrile:water 70:30) .

- NMR : Key signals: δ 3.70 (s, 3H, COOCH₃), δ 7.40–7.60 (m, 5H, aromatic), δ 4.50 (t, 1H, CH₂CH₂NO₂). The nitro group deshields adjacent protons, shifting δ values .

- Mass Spec : Expected [M+H]⁺ at m/z 238.1; confirm fragmentation patterns (e.g., loss of NO₂ group at m/z 192) .

Q. What are the stability considerations for storing this compound?

- Storage : Store in amber vials at 2–8°C under inert gas (Ar/N₂). Nitro compounds are sensitive to light and heat, which can induce decomposition (e.g., nitro group reduction or ester hydrolysis) .

- Decomposition Signs : Discoloration (yellow to brown) or precipitation; re-purify via recrystallization (ethanol/water) if degraded .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize ortho-nitro by-products during synthesis?

- Approach :

-

Use directing groups (e.g., electron-withdrawing substituents) on the phenyl ring to enhance para-selectivity.

-

Employ low-temperature nitration (-10°C) with acetic anhydride as a solvent to reduce kinetic competition for ortho pathways .

- Data Analysis : Compare HPLC area% of para vs. ortho isomers under varying conditions (see Table 1).

Table 1 : Nitration Selectivity Under Different Conditions

Temperature (°C) Solvent Para:Ortho Ratio Yield (%) 0 H₂SO₄ 3:1 65 -10 Acetic Anhydride 8:1 72

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

- Mechanism : The nitro group activates the β-carbon via electron withdrawal, facilitating nucleophilic attack (e.g., by amines or thiols). Computational studies (DFT) show a lowered LUMO energy at the β-position (-1.2 eV vs. -0.8 eV in non-nitro analogs) .

- Experimental Validation : Track reaction progress via in situ IR (disappearance of NO₂ stretch at 1520 cm⁻¹) .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound?

- Case Study : Observed triplet (δ 4.50) for the CH₂CH₂NO₂ group may split into a doublet of triplets due to coupling with adjacent protons. Use 2D NMR (COSY, HSQC) to assign signals unambiguously .

- Reference Standards : Compare with spectra of analogs like Methyl 4-fluoro-3-nitrobenzoate (δ 4.45–4.60 for similar environments) .

Q. What strategies are effective for scaling up synthesis while maintaining high enantiopurity (if applicable)?

- Catalytic vs. Stoichiometric : Use catalytic H₂SO₄ (5 mol%) instead of excess acid to reduce waste. Continuous flow reactors improve heat dissipation and yield (85% vs. 65% batch) .

- Purification at Scale : Replace column chromatography with fractional distillation (bp 180–185°C under vacuum) .

Methodological Considerations

- Safety : Nitro compounds may be explosive under friction or heat. Conduct small-scale reactions (<5 g) and use blast shields .

- Data Reproducibility : Report exact nitration times and temperatures, as minor variations significantly impact isomer ratios .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。